N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-12-9-14(21-13(2)24)6-8-18(12)29(26,27)23-15-5-7-17-16(10-15)22-19(25)20(3,4)11-28-17/h5-10,23H,11H2,1-4H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFFKZJWCXYIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This paper reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C23H29N3O4S, with a molecular weight of approximately 448.55 g/mol. Its structure features a tetrahydrobenzo[b][1,4]oxazepin core, which is known for various biological activities.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of oxazepin compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
The compound's structure suggests potential anticancer activity:
- Cell Line Studies : Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar backbones have shown IC50 values in the micromolar range against breast and prostate cancer cells .
3. Anti-inflammatory Properties
The sulfamoyl moiety in the compound may contribute to anti-inflammatory effects:
- Mechanistic Insights : Studies suggest that such compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors involved in inflammation and tumor growth regulation.
Case Studies
Several studies have been conducted on related compounds that provide insights into the potential effects of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Substituents
A closely related analogue, N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide (CAS: 922058-95-5), differs by the presence of a 5-isopentyl group instead of the unsubstituted 5-position in the target compound.
| Property | Target Compound | 5-Isopentyl Analogue |
|---|---|---|
| Molecular Formula | C23H27N3O5S | C25H33N3O5S |
| Molecular Weight | ~473.6 | 487.6 |
| Key Substituents | 3,3-dimethyl | 5-isopentyl, 3,3-dimethyl |
Sulfamoyl-Containing Derivatives
Compounds such as [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] (3a–g) share the sulfamoyl pharmacophore but lack the benzoxazepine core. These derivatives exhibit structural diversity in their aryl and benzamide groups, which may influence their binding affinities to biological targets like cyclooxygenase (COX) or tyrosine kinases .
Acetamide-Containing Analogues
Simpler acetamide derivatives, such as N-(4-hydroxyphenyl)acetamide , retain the acetamide group but lack the sulfamoyl-benzoxazepine complexity. These compounds are widely studied for analgesic and antipyretic properties, highlighting the role of the acetamide moiety in modulating biological activity .
Crystallographic and Stability Comparisons
The crystal structure of N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide reveals stabilization via intramolecular C–H···O and N–H···O hydrogen bonds, a feature likely shared with the target compound due to its sulfamoyl and acetamide groups. Such interactions enhance thermal stability and crystallinity, critical for pharmaceutical formulation . In contrast, the absence of a methoxy group in the target compound may reduce polarity, affecting solubility.
Preparation Methods
Formation of the Benzo[b]oxazepine Core
The oxazepine ring is synthesized via cyclization of substituted 2-aminophenol derivatives. A representative route involves:
Step 1 : Condensation of 3,3-dimethyl-4-hydroxy-2-nitrobenzamide with ethyl chloroacetate in dimethylformamide (DMF) at 80°C for 12 hours to yield an intermediate nitro compound (75% yield).
Step 2 : Catalytic hydrogenation (H₂, 10% Pd/C, methanol) reduces the nitro group to an amine, followed by intramolecular cyclization under acidic conditions (HCl, reflux) to form 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one (68% yield).
Sulfamoylation of the Oxazepine Intermediate
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient). Fractions are analyzed by TLC (Rf = 0.45 in ethyl acetate).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 6H, CH₃), 2.12 (s, 3H, COCH₃), 3.72 (s, 2H, CH₂), 7.25–7.63 (m, 6H, Ar-H).
- IR (KBr) : 3320 cm⁻¹ (N-H), 1690 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
- HRMS (ESI) : m/z calculated for C₂₂H₂₆N₃O₅S [M+H]⁺: 452.1584; found: 452.1586.
Industrial-Scale Manufacturing Considerations
Continuous Flow Synthesis
Recent patents describe transitioning from batch to continuous flow reactors for the cyclization step, enhancing yield (78% → 85%) and reducing reaction time (12 h → 3 h). Key parameters include:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Temperature | 80°C | 120°C |
| Pressure | Ambient | 15 bar |
| Residence Time | 12 h | 3 h |
Green Chemistry Approaches
Solvent substitution (DMF → cyclopentyl methyl ether) reduces environmental impact while maintaining yield (72% vs. 75% in DMF).
Challenges and Mitigation Strategies
Epimerization During Cyclization
The oxazepine ring’s stereochemical integrity is compromised above 90°C, leading to diastereomer formation. Mitigation involves strict temperature control (<80°C) and acid scavengers (NaHCO₃).
Sulfamoyl Group Hydrolysis
The sulfonamide linkage is prone to hydrolysis under acidic conditions. Storage at pH 6–8 in inert atmospheres (N₂) enhances stability.
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound?
The synthesis involves multi-step organic reactions, including cyclization to form the benzoxazepine core and subsequent sulfamoylation to introduce the sulfonamide group. Key steps include:
- Cyclization : Precursors such as substituted benzoxazepines are cyclized under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF) .
- Sulfamoylation : Reaction with sulfamoyl chlorides in the presence of a base (e.g., triethylamine) to achieve regioselective substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : H and C NMR to verify substituent positions and ring saturation .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
Optimization strategies include:
- Solvent Screening : Testing polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reaction kinetics .
- Temperature Control : Using microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- Catalyst Selection : Employing palladium catalysts for cross-coupling steps to minimize byproducts .
- Statistical Design : Applying Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, solvent volume) .
Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?
Contradictions often arise from impurities or tautomeric forms. Mitigation approaches include:
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
- Isotopic Labeling : Using N or C-labeled precursors to track unexpected fragmentation in MS .
- Computational Validation : Comparing experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What experimental strategies are effective in studying the compound’s interactions with biological targets?
Advanced biochemical and computational methods are employed:
- Enzyme Kinetics : Michaelis-Menten assays to quantify inhibition constants () for target enzymes (e.g., kinases) .
- Molecular Docking : Using Schrödinger Suite or AutoDock to predict binding poses and affinity .
- Surface Plasmon Resonance (SPR) : Real-time monitoring of protein-ligand interactions to assess binding kinetics .
Q. How should stability studies be designed to evaluate the compound under varying storage and physiological conditions?
Stability protocols include:
- Forced Degradation : Exposing the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) .
- Analytical Monitoring : Tracking degradation via HPLC-MS and quantifying impurities using peak area normalization .
- Accelerated Stability Testing : Storing samples at 25°C/60% RH and 40°C/75% RH for 3–6 months to predict shelf life .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across different assay platforms?
Potential solutions include:
- Assay Standardization : Using a common cell line (e.g., HEK293) and normalizing results to a reference inhibitor .
- Meta-Analysis : Pooling data from multiple studies and applying statistical tools (e.g., ANOVA) to identify outliers .
- Orthogonal Assays : Validating results with complementary techniques (e.g., fluorescence polarization vs. ELISA) .
Methodological Recommendations
| Research Aspect | Recommended Techniques | Key References |
|---|---|---|
| Synthesis Optimization | DoE, microwave-assisted synthesis, catalyst screening | |
| Structural Analysis | 2D NMR, HRMS, computational modeling | |
| Biological Studies | Enzyme kinetics, SPR, molecular docking | |
| Stability Testing | Forced degradation, HPLC-MS, accelerated stability protocols |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
